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molecular formula C7H8BrNO B189575 5-Bromo-2-ethoxypyridine CAS No. 55849-30-4

5-Bromo-2-ethoxypyridine

Cat. No. B189575
M. Wt: 202.05 g/mol
InChI Key: WQXZKMUZWPUZGL-UHFFFAOYSA-N
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Patent
US06472403B2

Procedure details

A solution of NaOEt in EtOH (21%; 157 mL, 422 mmol) was added to 2,5-dibromopyridine (4-1) (20 g; 84.4 mmol) and the mixture heated to 80° C. for 16 hours. After cooling, the mixture was poured into water, extracted twice with EtOAc, washed with water then brine, dried (MgSO4) and concentrated under reduced pressure to give crude product 4-2 as a solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].CCO.Br[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1>O>[Br:15][C:12]1[CH:11]=[N:10][C:9]([O:3][CH2:2][CH3:1])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
157 mL
Type
reactant
Smiles
CCO
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=CC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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